3-hydroxyheptanoic Acid
Overview
Description
Dexproxibutene is an experimental analgesic agent structurally related to propoxyphene . It has been studied for its potential to relieve pain, although it is not very effective in treating rheumatoid arthritis pain . Dexproxibutene is intermediate in effectiveness between distalgesic, codis, aspirin, and placebo .
Mechanism of Action
Target of Action
3-Hydroxyheptanoic acid is a 3-hydroxy fatty acid . It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . These are hydroxy acids with a 6 to 12 carbon atoms long side chain
Biochemical Pathways
This compound can be produced from glucose through the inverted fatty acid β-oxidation pathway . This pathway involves the strong constitutive expression of the genes atoB, fadA, fadB, fadE / fabI, and tesB, which code for the key enzymes catalysing reactions of aerobic fatty acid β-oxidation and thioesterase II . The potential of this pathway for the biosynthesis of this compound has been demonstrated in engineered E. coli strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dexproxibutene involves the reaction of 1,2-diphenylethanol with propionic acid in the presence of a dehydrating agent to form the ester. This ester is then reacted with dimethylamine to form the final product .
Industrial Production Methods: Industrial production of Dexproxibutene typically involves large-scale esterification followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Dexproxibutene can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can occur at the ester functional group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products:
Oxidation: Products include N-oxide derivatives.
Reduction: Products include alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dexproxibutene has been explored in various scientific research applications:
Chemistry: Used as a model compound to study esterification and amination reactions.
Biology: Investigated for its analgesic properties and potential effects on pain pathways.
Medicine: Studied for its potential use as a pain reliever, although its effectiveness is limited.
Industry: Potential applications in the synthesis of related analgesic compounds
Comparison with Similar Compounds
Propoxyphene: Structurally similar but more effective as an analgesic.
Distalgesic: A combination of paracetamol and dextropropoxyphene, more effective in pain relief.
Codis: A combination of aspirin and codeine, also more effective in pain relief.
Uniqueness: Dexproxibutene is unique in its intermediate effectiveness and specific structural modifications compared to other analgesics. Its limited effectiveness in rheumatoid arthritis pain relief distinguishes it from more commonly used analgesics .
Properties
IUPAC Name |
3-hydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSIXNFGTZQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-37-2 | |
Record name | Heptanoic acid, 3-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00388971 | |
Record name | 3-hydroxyheptanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17587-29-0 | |
Record name | 3-Hydroxyheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17587-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-hydroxyheptanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-hydroxyheptanoic acid (specifically as part of an ornithine analog) into peptide-based inhibitors impact their activity against aspartic proteinases?
A: Research indicates that incorporating this compound into peptide-based inhibitors, specifically as part of an ornithine analog (4,7-diamino-3-hydroxyheptanoic acid, referred to as OrnSta), significantly enhances their inhibitory activity against certain aspartic proteinases []. For instance, the peptide Iva-Val-Val-[OrnSta]-OEt demonstrated a Ki value of 1.1 nM against penicillopepsin, making it considerably more potent than the reference compound Iva-Val-Val-Sta-OEt (Ki = 47 nM) []. This enhanced potency is attributed to the presence of the basic group in OrnSta, which is believed to interact favorably with aspartic acid-77 in the active site of penicillopepsin [].
Q2: What is the significance of producing enantiomerically pure (R)-3-hydroxycarboxylic acids, and how does the research utilize bacterial polyhydroxyalkanoates (PHAs) for this purpose?
A: Enantiomerically pure compounds are crucial in pharmaceutical research because different enantiomers of a molecule can exhibit drastically different biological activities. The research highlights an efficient method for producing enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxyheptanoic acid, using bacterial PHAs []. This method utilizes the bacteria Pseudomonas putida GPo1 to accumulate PHAs intracellularly. By promoting in vivo depolymerization of these PHAs, the desired (R)-3-hydroxycarboxylic acid monomers are released and secreted into the extracellular environment, facilitating their isolation and purification []. This approach offers a sustainable and efficient way to obtain these valuable chiral building blocks for various applications, including the development of aspartic proteinase inhibitors.
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